Phenylmethoxycyclododecane

説明

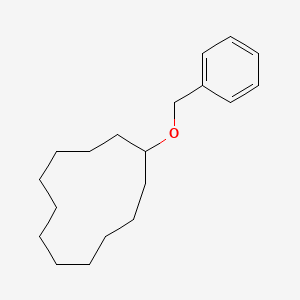

Phenylmethoxycyclododecane (CAS: 121758-10-9) is a cyclic hydrocarbon derivative comprising a 12-membered cyclododecane ring substituted with a phenylmethoxy group (-OCH₂C₆H₅). It is primarily utilized in laboratory settings and chemical manufacturing, particularly in coordination chemistry and catalysis, where its bulky structure may enhance steric effects in metal-ligand interactions .

特性

CAS番号 |

121758-10-9 |

|---|---|

分子式 |

C19H30O |

分子量 |

274.4 g/mol |

IUPAC名 |

phenylmethoxycyclododecane |

InChI |

InChI=1S/C19H30O/c1-2-4-6-11-15-19(16-12-7-5-3-1)20-17-18-13-9-8-10-14-18/h8-10,13-14,19H,1-7,11-12,15-17H2 |

InChIキー |

YLDPUVRZKGGXDW-UHFFFAOYSA-N |

正規SMILES |

C1CCCCCC(CCCCC1)OCC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₉H₂₈O

- Hazards : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .

- Applications : Acts as a ligand precursor in transition metal catalysis, though its specific catalytic roles remain less documented compared to other phosphine-alkene hybrids .

The following table compares phenylmethoxycyclododecane with structurally or functionally related compounds, emphasizing molecular features, hazards, and applications.

Structural and Functional Analysis :

Cyclic vs. Linear Backbones :

- This compound’s cyclic structure provides rigidity and steric bulk, advantageous for stabilizing metal complexes in catalysis .

- Linear analogs like 2-Phenyltridecane lack this conformational constraint, limiting their utility in precision catalytic systems .

Perfluorinated compounds (e.g., ammonium perfluorooctanoate) exhibit extreme hydrophobicity and environmental persistence, contrasting with this compound’s moderate polarity .

Hazard Profiles: this compound’s oral and dermal toxicity (H302, H315) aligns with trends in aromatic ethers, though it lacks the carcinogenic risks associated with perfluorinated compounds . Pentadecanal’s undefined toxicology highlights a critical data gap compared to this compound’s well-documented safety profile .

Research Findings :

- A 2021 study noted this compound’s role in synthesizing hybrid phosphine-alkene ligands, though its catalytic efficiency trails behind smaller, more flexible ligands like triphenylphosphine .

- Environmental impact assessments rank this compound as lower risk than perfluorinated compounds, which exhibit bioaccumulation and toxicity across ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。